REACTION_CXSMILES
|
Cl.[CH2:2]([O:4][C:5](=[O:8])[CH2:6][NH2:7])[CH3:3].[CH3:9][OH:10].[N-]=[C:12]=[O:13]>O1CCCC1>[CH2:2]([O:4][C:5](=[O:8])[CH2:6][NH:7][C:9]([O:13][CH3:12])=[O:10])[CH3:3] |f:0.1|
|
Name
|
|
Quantity
|
40.1 g
|
Type
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reactant
|
Smiles
|
Cl.C(C)OC(CN)=O
|
Name
|
|
Quantity
|
2.5 (± 0.5) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N-]=C=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
phosgene were bubbled through the reaction mixture for 0.5 hrs, as the reaction mixture
|
Duration
|
0.5 h
|
Type
|
TEMPERATURE
|
Details
|
was refluxed
|
Type
|
CUSTOM
|
Details
|
At the end of 0.5 hrs
|
Duration
|
0.5 h
|
Type
|
ADDITION
|
Details
|
toluene was added
|
Type
|
DISTILLATION
|
Details
|
followed by the distillation of THF
|
Type
|
ADDITION
|
Details
|
The reaction mixture containing toluene
|
Type
|
TEMPERATURE
|
Details
|
was further refluxed for 1 hr
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The unreacted glycine ethyl ester hydrochloride was filtered
|
Type
|
ADDITION
|
Details
|
the filtrate containing glycine ethyl ester isocyanate (IR 2250 cm-1)
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CNC(=O)OC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |